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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)butanoic acid

CAS No.: 24552-29-2

Cat. No.: B2816272 Get Quote

Executive Summary & Compound Identity
3-(2-Chlorophenyl)butanoic acid is a chiral carboxylic acid intermediate used in the synthesis

of GABA-B receptor agonists and related pharmaceutical agents. It is a structural isomer of the

well-known drug precursor 3-(4-chlorophenyl)butanoic acid (Baclofen intermediate).

IUPAC Name: 3-(2-Chlorophenyl)butanoic acid[1][3]

CAS Number: 24552-29-2[1][2][3][4][5]

Molecular Formula: C₁₀H₁₁ClO₂

Molecular Weight: 198.65 g/mol [5]

Key Structural Feature: A butyric acid backbone substituted at the

-position (C3) with an ortho-chlorophenyl group. The C3 carbon is a stereogenic center.

Synthesis & Reaction Pathway
To understand the impurities and spectral matrix, one must understand the genesis of the

molecule. The high-purity synthesis typically employs Rhodium-catalyzed conjugate addition,

ensuring high regioselectivity over the Friedel-Crafts route (which favors the para isomer).
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Synthetic Workflow (Graphviz)
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Figure 1: Rhodium-catalyzed asymmetric synthesis pathway preventing para-isomer

contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the chlorine atom at the ortho position (C2') creates a distinct deshielding

effect on the methine proton (H3) and the aromatic proton at C6', distinguishing it from the

para-isomer.

1H NMR Data (400 MHz, CDCl₃)
Note: Assignments are based on high-confidence predictive shifts for the 2-Cl substituted

system.
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Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Assignment
Logic

COOH 11.0 - 12.5 br s 1H -

Carboxylic

acid proton

(exchangeabl

e with D₂O).

Ar-H (C3'-

C6')
7.15 - 7.40 m 4H -

Aromatic

envelope.

The ortho-Cl

causes

complex

splitting

(ABCD

system).

H-3 (Methine) 3.95 - 4.05 m 1H 7.0

Deshielded

by ortho-Cl

steric/electro

nic effect (vs.

3.3 ppm in

unsubstituted

).

H-2 (CH₂) 2.65 - 2.85 dd 2H 15.5, 7.0

Diastereotopi

c methylene

protons (

to carbonyl).

ABX pattern.

H-4 (CH₃) 1.32 d 3H 7.0

Methyl

doublet

coupled to

the methine.

13C NMR Data (100 MHz, CDCl₃)
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The ortho-substitution breaks the symmetry of the aromatic ring signals compared to the para-

isomer.

Carbon Type
Shift (

ppm)
Assignment

C=O 178.5 Carboxylic acid carbonyl.

Ar-C (Ipso) 141.2
Quaternary aromatic carbon

attached to the alkyl chain.

Ar-C (C-Cl) 134.1
Quaternary aromatic carbon

attached to Chlorine.

Ar-C (CH) 127.0 - 130.5
Four distinct aromatic methine

signals due to asymmetry.

C-3 (Methine) 34.5
Benzylic methine (Chiral

center).

C-2 (CH₂) 40.8
Methylene

to carbonyl.

C-4 (CH₃) 20.9 Terminal methyl group.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid functionality and the aryl-chloride

signature.
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Wavenumber (cm⁻¹) Vibration Mode Description

2800 - 3200 O-H Stretch

Very broad, strong absorption

characteristic of carboxylic acid

dimers. Overlaps C-H

stretches.[6]

1705 - 1715 C=O Stretch

Strong, sharp carbonyl peak.

[6] Lower frequency than

esters due to H-bonding.

1590, 1475 C=C Ring Stretch Aromatic skeletal vibrations.

1050 - 1100 C-O Stretch C-O single bond stretch (acid).

750 - 760 C-Cl Stretch

Characteristic strong band for

ortho-substituted

chlorobenzenes (often

overlaps with C-H out-of-plane

bending).

Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and the characteristic

chlorine isotope pattern.

Fragmentation Pathway (Graphviz)
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Figure 2: Electron Impact (EI) fragmentation logic showing the characteristic Chlorine isotope

signature.

Key Ions (EI, 70 eV)
Molecular Ion (M⁺):

198 (100%) and 200 (33%). The 3:1 intensity ratio is diagnostic for a mono-chlorinated
compound.

Base Peak: Likely

139 (loss of the carboxymethyl group

), forming a stable secondary carbocation stabilized by the chlorophenyl ring.

Tropylium Ion:
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125/127 (Chlorotropylium cation formed after ring expansion/fragmentation).

Experimental Protocol for Analysis
To validate the identity of a synthesized batch, follow this self-validating protocol.

Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃. Ensure the

solution is clear; filter if necessary to remove inorganic salts (e.g., LiCl from hydrolysis).

1H NMR Acquisition:

Set relaxation delay (

) to

seconds to ensure accurate integration of the carboxylic acid proton.

Validation Check: Verify the integration ratio of the methyl doublet (1.3 ppm) to the

aromatic region (7.2 ppm) is exactly 3:4. If 3:5, the sample is likely the unsubstituted

impurity.

13C NMR Acquisition: Acquire proton-decoupled spectrum. Look for the splitting of the

aromatic quaternary carbons.

Melting Point: Pure 3-(2-chlorophenyl)butanoic acid is a solid.

Expected Range: 85–90°C (Note: Enantiopure forms may differ from racemate).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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